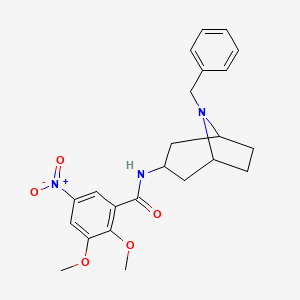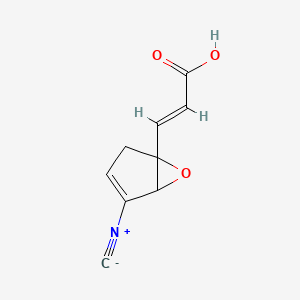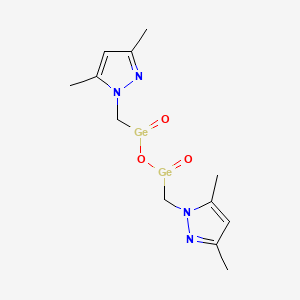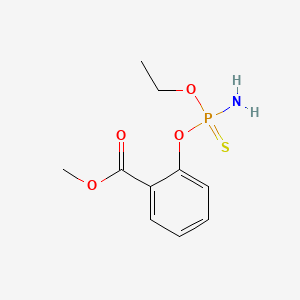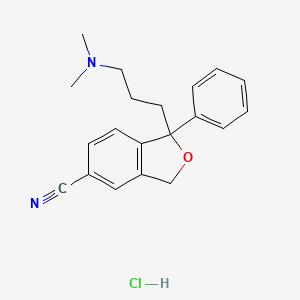
Desfluorocitalopram hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desfluorocitalopram hydrochloride is a chemical compound with the molecular formula C20H22N2O.ClH and a molecular weight of 342.862. It is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is characterized by the absence of a fluorine atom, which differentiates it from its parent compound, citalopram .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of desfluorocitalopram hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-isobenzofurancarbonitrile.
Intermediate Formation: This intermediate is then reacted with 1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phen
Propiedades
Número CAS |
1148027-85-3 |
|---|---|
Fórmula molecular |
C20H23ClN2O |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H |
Clave InChI |
VRJUVTZACLHYJH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



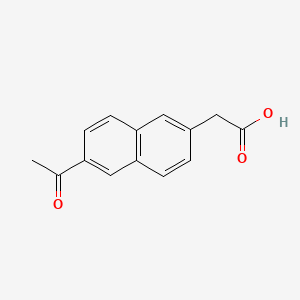

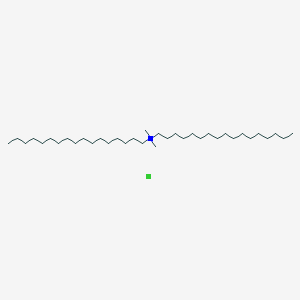
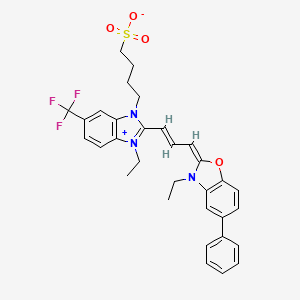

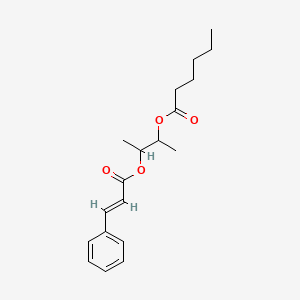

![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
